(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid
Overview
Description
(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a dimethylcarbamoyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Borylation: One common method involves the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides.
Photoinduced Borylation: Another method involves the photoinduced borylation of haloarenes, including electron-rich fluoroarenes.
Industrial Production Methods: Industrial production of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This approach allows for high throughput and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
- Used as a reactant in the preparation of selective glucocorticoid receptor agonists and inhibitors of checkpoint 1 kinase .
Biology:
- Employed in the synthesis of compounds that interact with biological targets, such as proteins and enzymes .
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
Molecular Targets and Pathways: (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .
Comparison with Similar Compounds
(4-(Dimethylcarbamoyl)phenyl)boronic acid: Similar structure but lacks the fluorine atom, which may affect its reactivity and applications.
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid: Contains methoxycarbonyl groups instead of dimethylcarbamoyl, leading to different chemical properties and uses.
Uniqueness: (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is unique due to the presence of both a dimethylcarbamoyl group and a fluorine atom on the phenyl ring.
Properties
IUPAC Name |
[5-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTHFQUQSOEPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660247 | |
Record name | [5-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-46-0 | |
Record name | B-[5-[(Dimethylamino)carbonyl]-2-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874289-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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